Enables CuAAC Click Conjugation — Functionality Absent in the Parent 1,4-Thiazepane 1,1-Dioxide
The N-propargyl group of the target compound permits copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy. This reactivity is explicitly demonstrated in the work of Riveira et al., who employed N-propargyl thiazepanes as substrates for CuAAC with azides [1]. In contrast, the parent 1,4-thiazepane 1,1-dioxide (CAS 595597-04-9) lacks any alkyne moiety and is therefore incapable of participating in CuAAC. This represents a qualitative binary differentiation: the target compound offers one additional orthogonal reactive handle, expanding the chemical space accessible from a single building block.
| Evidence Dimension | Orthogonal reactive handles available for post-functionalization |
|---|---|
| Target Compound Data | 1 terminal alkyne (propargyl) + sulfone = 2 distinct reactive sites |
| Comparator Or Baseline | 1,4-Thiazepane 1,1-dioxide (CAS 595597-04-9): 0 alkyne groups; only 1 (sulfone) reactive site |
| Quantified Difference | Qualitative binary difference: CuAAC-competent vs. CuAAC-incompetent |
| Conditions | CuAAC performed with benzyl azide, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O [1] |
Why This Matters
For procurement in fragment-based library design, acquiring a building block with two orthogonal hooks (alkyne + sulfone) reduces the number of synthetic steps needed to generate diverse probe molecules, compared to purchasing an alkyne-deficient analog and N-alkylating it separately.
- [1] Access to 1,4‐Thiazepanes via Gold‐Catalyzed 7‐exo‐dig Thioallylation and their Cycloisomerization to Bicyclic [4.3.1] Bridgehead‐Olefinic Systems. Adv. Synth. Catal. 2022, 364, 3301–3307. View Source
